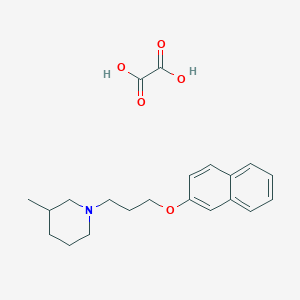![molecular formula C18H26N2O8 B4039794 2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid](/img/structure/B4039794.png)
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid
Übersicht
Beschreibung
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid is a complex organic compound with the molecular formula C16H24N2O4 This compound is characterized by its morpholine ring, which is substituted with a 3-(3-methyl-4-nitrophenoxy)propyl group and two methyl groups at positions 2 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol.
Etherification: The reaction of 3-methyl-4-nitrophenol with 3-chloropropanol to form 3-(3-methyl-4-nitrophenoxy)propanol.
Cyclization: The cyclization of 3-(3-methyl-4-nitrophenoxy)propanol with morpholine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: The reduction of the nitro group yields 2,6-Dimethyl-4-[3-(3-methyl-4-aminophenoxy)propyl]morpholine.
Substitution: Various substituted morpholine derivatives can be obtained.
Hydrolysis: Hydrolysis can yield 3-(3-methyl-4-nitrophenoxy)propanol and morpholine.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The morpholine ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylmorpholine: Lacks the 3-(3-methyl-4-nitrophenoxy)propyl group, resulting in different chemical properties.
4-(3-(3-methyl-4-nitrophenoxy)propyl)morpholine: Similar structure but lacks the methyl groups at positions 2 and 6.
3-(3-methyl-4-nitrophenoxy)propanol: Contains the same side chain but lacks the morpholine ring.
Uniqueness
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine is unique due to the combination of its morpholine ring and the 3-(3-methyl-4-nitrophenoxy)propyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.C2H2O4/c1-12-9-15(5-6-16(12)18(19)20)21-8-4-7-17-10-13(2)22-14(3)11-17;3-1(4)2(5)6/h5-6,9,13-14H,4,7-8,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHYUBCFWPNMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC(=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-1-[3-(2,3,5-trimethylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4039719.png)
![N-ethyl-7-fluoro-2-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B4039724.png)

![{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4039736.png)
![8-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4039739.png)
![1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4039750.png)
![3,5-Dimethyl-1-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4039759.png)
![5-[4-(benzyloxy)phenyl]-1-(furan-2-ylmethyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4039762.png)
![1-(diphenylmethyl)-4-[2-(4-fluorophenoxy)propanoyl]piperazine](/img/structure/B4039770.png)
![4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazol-5-amine](/img/structure/B4039776.png)
![8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4039784.png)

![4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine](/img/structure/B4039789.png)
![7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B4039807.png)
